1-Cyclopentyl-2-nitrobenzene
Description
Nitroaromatic compounds are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity and electronic properties. The cyclopentyl group may influence steric effects, lipophilicity, and stability compared to other substituents.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-cyclopentyl-2-nitrobenzene |
InChI |
InChI=1S/C11H13NO2/c13-12(14)11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
MBFINIBSCKGMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity and Structural Features
The table below compares key structural and identity parameters of nitroaromatic compounds from the evidence:
Key Observations :
- Substituent Effects: The nitro group (-NO₂) is electron-withdrawing, directing electrophilic substitution to meta/para positions. Bulky groups like cyclopentyl or sulfonyl moieties may hinder reactivity or alter solubility.
- Chlorine vs. Sulfonyl Groups : Chlorine (as in 2-nitrochlorobenzene) enhances electrophilicity and serves as a leaving group in substitution reactions, whereas sulfonyl groups (e.g., -SO₂-cyclopropyl) increase polarity and stability .
Physical and Chemical Properties
Physical State and Solubility
- 2-Nitrochlorobenzene : Yellow crystalline solid with moderate solubility in organic solvents like methylene chloride .
- Sulfonyl groups typically enhance solubility in polar aprotic solvents .
Reactivity and Stability
- Nitro Group Reactivity : Nitroaromatics are prone to reduction (e.g., to amines) or nucleophilic aromatic substitution under harsh conditions. Chlorine in 2-nitrochlorobenzene facilitates nucleophilic displacement, whereas sulfonyl groups are less reactive toward substitution .
- Steric Hindrance : Cyclopentyl or bulky sulfonyl groups (as in the compounds above) may reduce reaction rates in substitution reactions compared to smaller substituents like -Cl .
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